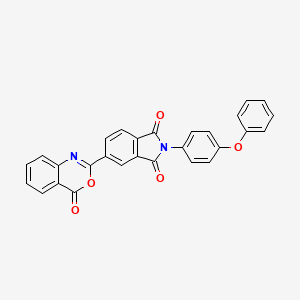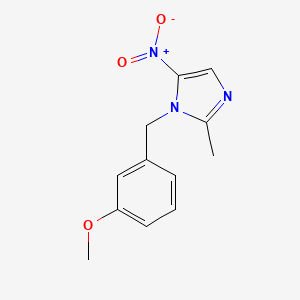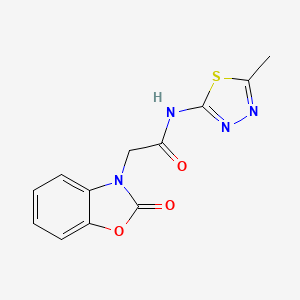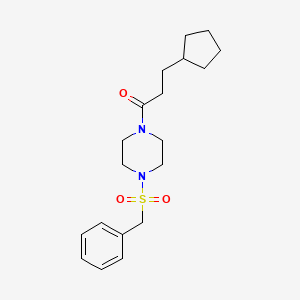
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and potential biological activities. This compound is also known as OBI-3424 and has been studied for its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione involves the activation of a prodrug that releases a potent DNA alkylating agent in the presence of high levels of ROS. This alkylating agent can then covalently modify DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to enhance the efficacy of radiotherapy and chemotherapy in cancer cells. Additionally, this compound has been shown to have low toxicity in normal cells.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its potential as an anticancer agent, its ability to selectively target cancer cells, and its low toxicity in normal cells. The limitations of using this compound include its complex synthesis method and its potential instability in certain conditions.
Future Directions
There are several future directions for the research on 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione. These include:
1. Further optimization of the synthesis method to improve yield and stability of the compound.
2. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders.
3. Development of more efficient drug delivery systems to improve the bioavailability of this compound.
4. Investigation of the potential of this compound as a radiosensitizer in cancer therapy.
5. Investigation of the potential of this compound as a chemosensitizer in cancer therapy.
In conclusion, this compound is a synthetic compound that has shown potential as an anticancer agent. Its unique chemical structure and potential biological activities make it a promising candidate for further research and development.
Scientific Research Applications
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that have high levels of reactive oxygen species (ROS) and induce apoptosis in these cells. This compound has also been shown to enhance the efficacy of radiotherapy and chemotherapy in cancer cells.
properties
IUPAC Name |
5-(4-oxo-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O5/c31-26-21-15-10-17(25-29-24-9-5-4-8-22(24)28(33)35-25)16-23(21)27(32)30(26)18-11-13-20(14-12-18)34-19-6-2-1-3-7-19/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFNGEUYBPWOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethoxyphenyl)-4-fluoro-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3452113.png)
![ethyl 5-({[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B3452118.png)
![3-(2-methylphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B3452126.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3452131.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3452142.png)






![3,3'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzoic acid](/img/structure/B3452203.png)
